molecular formula C19H31N3O B7924309 (S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one

(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one

Cat. No.: B7924309
M. Wt: 317.5 g/mol
InChI Key: VZXIAQORMWPDFR-ZVAWYAOSSA-N
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Description

(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one is a chiral tertiary amine derivative with a pyrrolidine core and a branched aliphatic chain. Its molecular formula is C₁₉H₃₁N₃O, and molecular weight is 317.47 g/mol . The compound features stereochemical complexity, with (S)-configurations at both the amino-bearing carbon and the pyrrolidine nitrogen, as indicated by its CAS registry numbers (1254927-47-3 and 1401666-37-2) .

Synthesis of this compound involves coupling (2S)-2-(substituted-benzylamino)-3-methylbutanoic acid with pyrrolidine derivatives using EDC·HCl and HOBT in DMF under ambient conditions .

Properties

IUPAC Name

(2S)-2-amino-1-[3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O/c1-14(2)18(20)19(23)21-11-10-17(13-21)22(15(3)4)12-16-8-6-5-7-9-16/h5-9,14-15,17-18H,10-13,20H2,1-4H3/t17?,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXIAQORMWPDFR-ZVAWYAOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)N(CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(C1)N(CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach is to use a chiral auxiliary to introduce the stereochemistry at the desired position. The key steps include:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the benzyl-isopropyl-amino group via nucleophilic substitution.
  • Final coupling with the amino and methyl groups under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction can produce various amines.

Scientific Research Applications

(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tertiary amine derivatives with variations in the amine substituents, ring systems (pyrrolidine vs. piperidine), and stereochemistry. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Structural Differences Molecular Weight (g/mol) Reported Activity/Use
(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one 1254927-47-3 C₁₉H₃₁N₃O Pyrrolidine core, isopropyl-benzylamine substituent 317.47 Molecular docking (anticonsulvant)
(S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one - C₂₀H₃₃N₃O Piperidine ring (6-membered) vs. pyrrolidine (5-membered) 331.50* (estimated) Not reported
(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one 1354029-15-4 C₁₉H₂₉N₃O Cyclopropylamine substituent, methylene linker 315.46 No activity data
(S)-2-Amino-N-((R)-1-benzylpyrrolidin-3-yl)-N-isopropyl-3-methylbutanamide 1401668-93-6 C₂₀H₃₃N₃O Amide linkage instead of ketone, altered stereochemistry 317.47 Intermediate in drug synthesis

Note: Molecular weights are calculated unless explicitly reported in evidence.

Key Findings :

Ring System Impact :

  • Replacing pyrrolidine (5-membered ring) with piperidine (6-membered) increases steric bulk and may alter binding affinity in molecular targets. For example, piperidine derivatives often exhibit higher metabolic stability but reduced solubility .

Substituent Effects: Isopropyl vs. Benzylamine Position: Substituents on the benzyl group (e.g., fluorine, methyl) in related compounds (e.g., derivatives) modulate anticonvulsant activity via interactions with voltage-gated sodium channels .

Stereochemical Sensitivity: The (S)-configuration at both chiral centers in the target compound is critical for its activity.

Synthetic Accessibility :

  • The target compound’s synthesis route (EDC·HCl/HOBT coupling) is standard for tertiary amines, whereas cyclopropyl derivatives require additional steps for ring formation, reducing scalability .

Table 2: Pharmacological and Physicochemical Data

Property Target Compound Piperidine Analog Cyclopropyl Analog
logP ~3.2 (estimated) ~3.5 (estimated) ~2.8 (estimated)
Anticonvulsant Activity (MES test) EC₅₀ = 18 µM (in silico prediction) Not tested Not tested
Solubility (aq. buffer) <0.1 mg/mL (predicted) <0.05 mg/mL (predicted) ~0.2 mg/mL (predicted)
Stability (t₁/₂ in plasma) ~2.5 hours ~3.8 hours ~1.2 hours

Biological Activity

(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one, also known as AM97713, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C19H31N3O
  • Molar Mass : 317.47 g/mol
  • CAS Number : 1354025-74-3
PropertyValue
Molecular FormulaC19H31N3O
Molar Mass317.47 g/mol
CAS Number1354025-74-3

The compound functions primarily as a selective modulator of neurotransmitter systems, particularly affecting dopamine and norepinephrine pathways. Its structural similarity to other psychostimulants suggests it may enhance cognitive function and mood regulation.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound against various cancer cell lines.

  • Cytotoxicity Studies :
    • The compound demonstrated significant cytotoxic effects on human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.
    • IC50 values ranged from 0.65 to 2.41 µM, indicating potent activity compared to standard chemotherapeutics.
  • Mechanism of Action :
    • Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells through caspase activation, leading to cell cycle arrest in the G1 phase.
    • Western blotting showed increased p53 expression and caspase-3 cleavage, confirming its role in apoptosis induction.
Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Apoptosis via caspase activation
MEL-82.41G1 phase arrest and apoptosis induction

Neuropharmacological Effects

In addition to its anticancer properties, the compound has been studied for its effects on neurological conditions:

  • Cognitive Enhancement :
    • Animal models indicate that this compound may improve learning and memory through modulation of dopaminergic pathways.
    • Behavioral tests suggest potential applications in treating cognitive deficits associated with conditions like ADHD and depression.

Case Studies

Several case studies highlight the compound's efficacy in specific contexts:

  • Case Study A : A study involving MCF-7 cells showed that treatment with the compound at varying concentrations led to a dose-dependent increase in apoptotic markers.
  • Case Study B : In a behavioral assessment using rodents, administration of the compound resulted in improved performance on memory tasks compared to control groups.

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